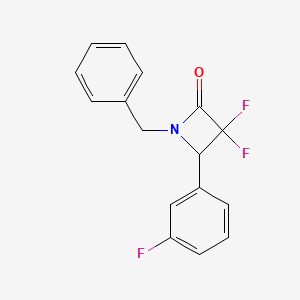![molecular formula C12H13ClO2S B13562624 3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13562624.png)
3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an attractive scaffold in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane core provides rigidity and a distinct spatial arrangement, which can be beneficial in drug design and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical or nucleophilic addition across the central bond of [1.1.1]propellane
Industrial Production Methods: Industrial production of bicyclo[1.1.1]pentane derivatives often involves large-scale synthesis techniques. For example, the synthesis of the bicyclo[1.1.1]pentane core can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane . This method is scalable and can be used to produce significant quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride can undergo various chemical reactions, including substitution, oxidation, and reduction. The sulfonyl chloride group is particularly reactive and can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Applications De Recherche Scientifique
3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride is largely dependent on its reactivity and the functional groups present. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity can be harnessed in various applications, such as the formation of sulfonamides and sulfonate esters .
Comparaison Avec Des Composés Similaires
3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride: This compound has a similar structure but with a tert-butyl group instead of a benzyl group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another derivative of bicyclo[1.1.1]pentane, used in different applications.
Uniqueness: 3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride is unique due to the presence of the benzyl group, which can influence its reactivity and the types of reactions it can undergo. The benzyl group can also impact the compound’s solubility and other physicochemical properties, making it distinct from other bicyclo[1.1.1]pentane derivatives .
Propriétés
Formule moléculaire |
C12H13ClO2S |
|---|---|
Poids moléculaire |
256.75 g/mol |
Nom IUPAC |
3-benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H13ClO2S/c13-16(14,15)12-7-11(8-12,9-12)6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clé InChI |
UZBYHHGJEGYOQS-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)S(=O)(=O)Cl)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



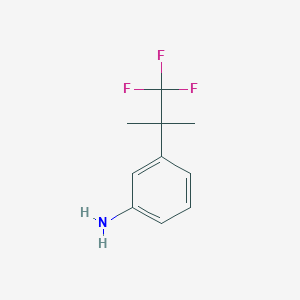
![3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13562558.png)
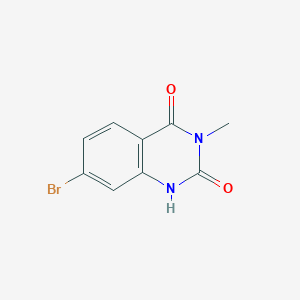
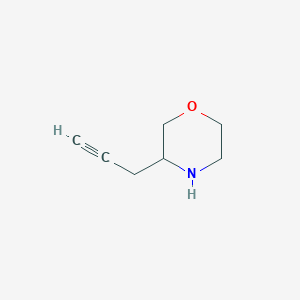
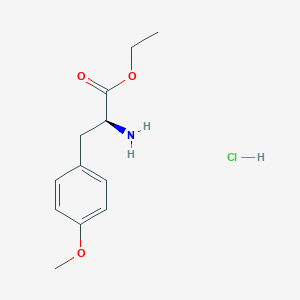

![1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride](/img/structure/B13562591.png)
![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13562594.png)
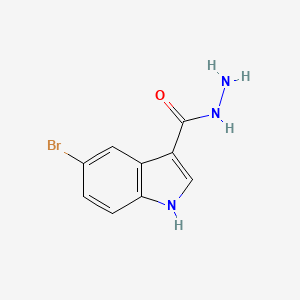
![3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13562607.png)
![(2,7-Dioxaspiro[4.5]decan-3-YL)methanamine](/img/structure/B13562615.png)
